molecular formula C10H19NO3Si B1590989 N-(3-Trimethoxysilylpropyl)pyrrole CAS No. 80906-67-8

N-(3-Trimethoxysilylpropyl)pyrrole

Cat. No.: B1590989
CAS No.: 80906-67-8
M. Wt: 229.35 g/mol
InChI Key: FTDRQHXSYGDMNJ-UHFFFAOYSA-N
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Description

N-(3-Trimethoxysilylpropyl)pyrrole is an organosilicon compound with the molecular formula C10H19NO3Si. It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains a trimethoxysilylpropyl group attached to the nitrogen atom of the pyrrole ring. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Trimethoxysilylpropyl)pyrrole typically involves the reaction of pyrrole with a trimethoxysilylpropyl halide under basic conditions. One common method is the reaction of pyrrole with 3-chloropropyltrimethoxysilane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(3-Trimethoxysilylpropyl)pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(3-Trimethoxysilylpropyl)pyrrole involves the formation of covalent bonds between the trimethoxysilyl group and various substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of strong siloxane bonds, providing enhanced adhesion and stability .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Trimethoxysilylpropyl)aniline
  • N-(3-Trimethoxysilylpropyl)imidazole
  • N-(3-Trimethoxysilylpropyl)benzamide

Uniqueness

N-(3-Trimethoxysilylpropyl)pyrrole is unique due to its pyrrole ring, which imparts aromaticity and electronic properties that are distinct from other similar compounds. This makes it particularly useful in applications requiring specific electronic characteristics and strong bonding capabilities .

Properties

IUPAC Name

trimethoxy(3-pyrrol-1-ylpropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3Si/c1-12-15(13-2,14-3)10-6-9-11-7-4-5-8-11/h4-5,7-8H,6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDRQHXSYGDMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCN1C=CC=C1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566764
Record name 1-[3-(Trimethoxysilyl)propyl]-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80906-67-8
Record name 1-[3-(Trimethoxysilyl)propyl]-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Trimethoxysilylpropyl)pyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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